Cas no 1805102-75-3 (2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene)
2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
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- Inchi: 1S/C9H2BrF9O/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H
- InChI Key: PPNNKBOOBRYDMS-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)(F)F)C=CC(=C1C(F)(F)F)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 334
- XLogP3: 5.6
- Topological Polar Surface Area: 9.2
2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017487-1g |
2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene |
1805102-75-3 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene
Comprehensive Overview of 2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS No. 1805102-75-3)
2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene (CAS No. 1805102-75-3) is a highly specialized fluorinated aromatic compound that has garnered significant attention in advanced chemical research and industrial applications. Its unique molecular structure, featuring multiple trifluoromethyl groups and a bromo-trifluoromethoxy substituent, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's electron-withdrawing properties and thermal stability are particularly noteworthy, aligning with the growing demand for high-performance chemicals in cutting-edge technologies.
In recent years, the scientific community has shown increasing interest in fluorinated compounds due to their exceptional chemical inertness and bioavailability. 2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene exemplifies these traits, making it a subject of study in drug discovery and material science. Researchers are particularly intrigued by its potential role in catalysis and polymer chemistry, where its steric hindrance and lipophilicity can be leveraged to design novel functional materials. This aligns with the broader trend of sustainable chemistry, as the compound's stability reduces the need for hazardous reagents in synthetic pathways.
The compound's CAS No. 1805102-75-3 serves as a critical identifier in chemical databases and regulatory documentation, ensuring precise tracking in global supply chains. Its synthesis typically involves electrophilic aromatic substitution and halogenation techniques, which are well-documented in peer-reviewed literature. Industry professionals frequently search for synthetic protocols and safety data sheets (SDS) related to this compound, reflecting its practical relevance in laboratory settings and industrial-scale production.
From an SEO perspective, queries such as "2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene suppliers" and "CAS 1805102-75-3 applications" highlight the commercial and academic demand for this compound. Its association with fluorine chemistry and heterocyclic synthesis further underscores its importance in R&D circles. Notably, the compound's regulatory compliance and handling guidelines are frequently discussed topics, as stakeholders prioritize environmental safety and workplace standards.
In conclusion, 2,4-Bis(trifluoromethyl)-3-bromo(trifluoromethoxy)benzene represents a paradigm of modern specialty chemicals, bridging the gap between academic innovation and industrial utility. Its multifaceted applications—from electronic materials to life sciences—position it as a cornerstone in the evolution of functionalized aromatics. As research continues to uncover new uses for this compound, its significance in green chemistry and technology-driven markets is expected to grow exponentially.
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